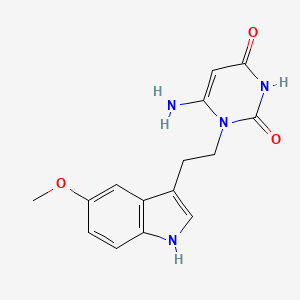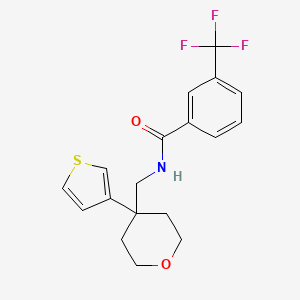![molecular formula C18H25FN2O2S B2865254 2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide CAS No. 2380078-25-9](/img/structure/B2865254.png)
2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein tyrosine kinase (PTK) enzyme.
作用機序
The mechanism of action of TAK-659 involves the inhibition of PTK enzyme activity. PTKs are enzymes that play a critical role in the regulation of cell growth, differentiation, and survival. By inhibiting PTK activity, TAK-659 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. TAK-659 has also been shown to inhibit the activation of signaling pathways that are involved in cancer cell survival and growth.
実験室実験の利点と制限
TAK-659 has several advantages for use in laboratory experiments. It is a potent inhibitor of PTK enzyme activity, making it a valuable tool for studying the role of PTKs in cellular processes. TAK-659 has also been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
However, there are also limitations to using TAK-659 in laboratory experiments. It is a relatively new compound, and its long-term effects on cells and organisms are not yet fully understood. Additionally, TAK-659 may have off-target effects on other enzymes or cellular processes, which could complicate its use in laboratory experiments.
将来の方向性
There are several future directions for research on TAK-659. One potential direction is to further investigate its potential as a cancer therapy. TAK-659 has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, but further studies are needed to determine its efficacy and safety in humans.
Another potential direction is to investigate the role of PTKs in other cellular processes. TAK-659 is a potent inhibitor of PTK enzyme activity, and further research could help to elucidate the role of PTKs in other cellular processes, such as immune function and inflammation.
Overall, TAK-659 is a promising compound with potential applications in scientific research. Its potent inhibition of PTK enzyme activity makes it a valuable tool for studying the role of PTKs in cellular processes, and its potential as a cancer therapy warrants further investigation.
合成法
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 4-fluoroaniline with 2-bromoacetophenone to form 2-(4-fluorophenyl)-acetophenone. This intermediate is then reacted with morpholine and thian-4-ylmethyl chloride to form the final product, 2-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of PTK, which is a key enzyme involved in many cellular processes, including cell growth, differentiation, and survival. TAK-659 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2S/c19-16-3-1-15(2-4-16)13-17(22)20-14-18(5-11-24-12-6-18)21-7-9-23-10-8-21/h1-4H,5-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGOFUQBCBTURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)CC2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2865177.png)



![(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2865182.png)


![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865186.png)
![Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2865187.png)

![N-cyclohexyl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2865190.png)


